N-ACETYL-beta-D-GLUCOSAMINE

Description

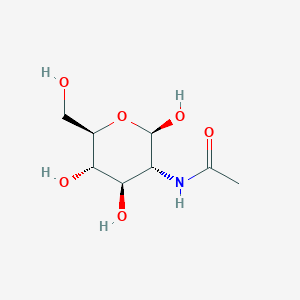

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of N Acetyl Beta D Glucosamine

Chitinolytic Enzyme Systems: Chitinase and Beta-N-Acetylglucosaminidase Activities

The degradation of chitin (B13524) into N-Acetyl-beta-D-glucosamine is accomplished by a synergistic system of chitinolytic enzymes, primarily chitinases and β-N-acetylglucosaminidases. mdpi.comfrontiersin.org Chitinases, which include endochitinases and exochitinases, break down the chitin polymer into smaller chitooligosaccharides. frontiersin.orgmdpi.com Subsequently, β-N-acetylglucosaminidases (also known as NAGases) hydrolyze these oligosaccharides into the monosaccharide this compound. frontiersin.orgfrontiersin.org

Research has shown that a combination of endochitinase and β-N-acetylglucosaminidase can lead to a high yield of this compound from chitin. For instance, a study using enzymes from Hevea latex demonstrated that a 1:1 ratio of these enzymes resulted in a 98% yield of this compound from β-chitin. nih.gov The efficiency of this process is crucial for the natural recycling of chitin in the environment. mdpi.com

| Enzyme | Action | Substrate | Product |

| Endochitinase | Randomly cleaves internal β-1,4-glycosidic bonds | Chitin | Chitooligosaccharides |

| Exochitinase | Cleaves β-1,4-glycosidic bonds from the non-reducing end | Chitin | Diacetylchitobiose |

| β-N-acetylglucosaminidase (NAGase) | Hydrolyzes terminal non-reducing this compound residues | Chitooligosaccharides, Diacetylchitobiose | This compound |

Biosynthesis from Chitin via Chitotriosidase-1

Bacterial Murein Recycling Pathways and N-Acetylglucosamine Kinase Activity (NagK)

Bacteria possess highly efficient recycling pathways for their cell wall component, murein (peptidoglycan), of which this compound is a major constituent. nih.govasm.org During bacterial growth, a significant portion of the cell wall is broken down, and the resulting components, including this compound, are transported back into the cytoplasm for reuse. nih.govasm.org

A key enzyme in this recycling pathway is N-acetylglucosamine kinase (NagK). nih.govresearchgate.net After being released into the cytoplasm, free this compound is phosphorylated by NagK to form N-acetylglucosamine-6-phosphate. nih.govnih.gov This phosphorylation prevents the molecule from exiting the cell and primes it for entry into central metabolic pathways for the synthesis of new cell wall material or for energy production through glycolysis. nih.govresearchgate.net In Escherichia coli, NagK has been identified as the sole enzyme responsible for this phosphorylation, highlighting its critical role in murein recycling. nih.gov The recycling of this compound is a vital process for bacterial survival and growth. plos.orgasm.org

N-Acetylglucosamine-6-Phosphate Deacetylation by NagA

The enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA), encoded by the nagA gene, plays a crucial role in the metabolism of amino sugars. wikipedia.orgplos.org It catalyzes the hydrolysis of the N-acetyl group from N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P), yielding D-glucosamine-6-phosphate (GlcN-6-P) and acetate (B1210297). uniprot.orgresearchgate.net This reaction is a key step in the pathway that allows organisms to utilize N-acetylglucosamine as a carbon source and is also involved in the recycling of cell wall components. plos.orgnih.gov

NagA belongs to the amidohydrolase superfamily, a group of enzymes that act on amide bonds and typically employ a TIM barrel structure. wikipedia.org Many members of this family, including NagA, are metalloenzymes. wikipedia.org The proposed catalytic mechanism for NagA involves a metal-coordinated water molecule or hydroxide (B78521) ion that acts as a nucleophile. wikipedia.orgnih.gov A conserved aspartic acid residue in the active site first acts as a base to activate the water molecule for an attack on the carbonyl group of the substrate. Subsequently, this same aspartic acid residue acts as an acid to protonate the amine leaving group. wikipedia.orgnih.gov

The activity of NagA can be influenced by the concentration of its substrates and products. In some organisms, like Escherichia coli, the enzyme is inhibited by high concentrations of its substrate, GlcNAc-6-P, as well as its products, GlcN-6-P and acetate. uniprot.org This feedback regulation is important for controlling the flow of metabolites through the amino sugar pathways.

The product of the NagA-catalyzed reaction, GlcN-6-P, is a central metabolite that can enter several key pathways. It can be further metabolized in the glycolysis pathway or utilized in the biosynthesis of essential components like peptidoglycan, lipopolysaccharides, and other glycoconjugates. wikipedia.orgresearchgate.netnih.gov Due to its pivotal role in bacterial cell wall synthesis and recycling, NagA is considered a potential target for the development of new antibacterial drugs, particularly against pathogens like Mycobacterium tuberculosis. wikipedia.orgnih.gov

Glucosamine-6-Phosphate Deamination by NagB

Following the deacetylation of GlcNAc-6-P by NagA, the resulting glucosamine-6-phosphate (GlcN-6-P) can be deaminated by the enzyme glucosamine-6-phosphate deaminase, also known as NagB. uniprot.orgplos.org This enzyme catalyzes the reversible conversion of GlcN-6-P into fructose-6-phosphate (B1210287) (Fru-6P) and an ammonium (B1175870) ion. uniprot.orgmybiosource.com This reaction represents a critical branch point, directing amino sugar metabolites towards either glycolysis for energy production or back towards biosynthetic pathways. plos.orgplos.orgresearchgate.net

NagB is a homohexameric allosteric enzyme. asm.orgasm.org Its activity is regulated by the intracellular concentrations of amino sugar metabolites. asm.org Specifically, NagB is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6-P), the substrate of the preceding enzyme in the catabolic pathway, NagA. uniprot.orgasm.org This feed-forward activation mechanism allows the cell to rapidly respond to an influx of amino sugars. asm.org High concentrations of the substrate, GlcN-6-P, also homotropically activate the enzyme due to positive cooperativity. asm.orgnih.gov

The regulation of NagB is crucial for maintaining metabolic balance. In Streptococcus mutans, for instance, the expression of NagB increases in the presence of N-acetylglucosamine (GlcNAc), while the expression of GlmS, an enzyme that synthesizes GlcN-6-P from fructose-6-phosphate, decreases. plos.orgnih.gov This opposing regulation ensures that the cell can efficiently switch between utilizing external amino sugars and synthesizing them de novo. The inactivation of nagB can lead to decreased growth in the presence of GlcNAc and has been shown to reduce the expression of virulence factors in some bacteria. plos.orgnih.gov

The product of the NagB reaction, fructose-6-phosphate, is a key intermediate in glycolysis, directly linking amino sugar metabolism to the central carbon metabolism of the cell. plos.orgplos.org

Interconnections with Amino Sugar Metabolism and Nucleotide Sugar Biosynthesis

Formation of UDP-N-Acetylglucosamine

Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a vital activated sugar nucleotide that serves as a precursor for the biosynthesis of numerous essential macromolecules, including peptidoglycan, lipopolysaccharides, glycosaminoglycans, proteoglycans, and glycolipids. flybase.orgwikipedia.orgportlandpress.com The synthesis of UDP-GlcNAc can occur through de novo or salvage pathways. flybase.org

The final two steps in the primary biosynthetic pathway of UDP-GlcNAc are catalyzed by the bifunctional enzyme N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate N-acetyltransferase, commonly known as GlmU. nih.govuniprot.orgproteopedia.org This enzyme is found in prokaryotes and possesses two distinct catalytic domains. iucr.orgnih.gov

The C-terminal domain of GlmU exhibits acetyltransferase activity, catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to glucosamine-1-phosphate (GlcN-1-P) to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P). uniprot.orgacs.orgplos.org Subsequently, the N-terminal domain, which has uridyltransferase activity, catalyzes the transfer of a uridine monophosphate (UMP) group from uridine triphosphate (UTP) to GlcNAc-1-P. uniprot.orgiucr.orgwikipedia.org This reaction yields UDP-GlcNAc and pyrophosphate. wikipedia.org

The activity of GlmU is subject to regulation. For instance, it can be inhibited by its own product, GlcNAc-1-P, and by UDP-N-acetylmuramic acid, a downstream product in the peptidoglycan synthesis pathway. uniprot.org The uridyltransferase activity of GlmU is specific for its natural substrates, UTP and GlcNAc-1-P. iucr.orgnih.gov

Molecular and Cellular Functions of N Acetyl Beta D Glucosamine

Role as a Glycosylation Building Block

N-Acetyl-beta-D-glucosamine is an essential precursor for the synthesis of various glycoconjugates that are integral to cellular structure and communication.

This compound is a key component in the assembly of glycoproteins and glycolipids, complex molecules that are vital for cell-cell interactions. mdpi.com The carbohydrate portions of these molecules, known as glycans, are displayed on the cell surface and mediate processes such as cell adhesion, signal transduction, and immune responses. mdpi.com N-linked glycans, which are attached to proteins, often have a core structure that includes N-acetylglucosamine. wikipedia.org These glycans play a role in proper protein folding and can be recognized by other cells, as seen in the immune surveillance of cancerous cells. wikipedia.org Similarly, glycolipids, which are lipids with attached carbohydrate chains, are also involved in cell-cell recognition and signaling. The specific arrangement and composition of these glycans, including the presence of N-acetylglucosamine, create a unique "glycocalyx" on the cell surface that dictates how a cell interacts with its environment. mdpi.com

This compound is a crucial component in the synthesis of mucins, which are large glycoproteins that form protective mucous barriers on epithelial surfaces. caldic.com The synthesis of the O-glycans that are characteristic of mucins often involves the addition of N-acetylglucosamine. nih.gov For instance, research has shown that N-acetyl-D-glucosamine oligosaccharides can stimulate mucin secretion from colonic tissue. oup.com This suggests a direct role for N-acetylglucosamine availability in the production and secretion of mucins, which are essential for protecting tissues from pathogens and physical damage. oup.com The sulfation of N-acetyl-D-glucosamine within mucin O-glycans has also been identified as a critical structural feature that can influence the gut microbiota and protect against intestinal inflammation.

This compound is a fundamental building block for major components of the extracellular matrix (ECM), including hyaluronic acid and keratan (B14152107) sulfate (B86663). mdpi.com Hyaluronic acid, a large glycosaminoglycan (GAG), is composed of repeating disaccharide units of glucuronic acid and N-acetylglucosamine. sigmaaldrich.comnih.gov It is a major component of synovial fluid and articular cartilage, where it provides lubrication and shock absorption. nih.govdrugbank.com Keratan sulfate, another GAG found in cartilage, bone, and the cornea, is composed of repeating units of galactose and sulfated N-acetylglucosamine. mdpi.comsigmaaldrich.comsemanticscholar.org The synthesis of these essential ECM components relies on the availability of N-acetylglucosamine. nih.gov

| Extracellular Matrix Component | Monomeric Units Including this compound | Primary Function |

| Hyaluronic Acid | Repeating disaccharide of D-glucuronic acid and this compound sigmaaldrich.comnih.gov | Lubrication, shock absorption, space filling in tissues nih.govdrugbank.com |

| Keratan Sulfate | Repeating disaccharide of galactose and sulfated this compound mdpi.comsigmaaldrich.com | Cushioning in joints, structural component of cornea and cartilage mdpi.comsemanticscholar.org |

Contribution to Mucin Synthesis

O-Linked N-Acetylglucosamine (O-GlcNAcylation) Post-Translational Modification

Beyond its structural roles, this compound is also involved in a dynamic and reversible post-translational modification known as O-GlcNAcylation. This process involves the attachment of a single N-acetylglucosamine sugar to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. wikipedia.orgportlandpress.com

The dynamic cycling of O-GlcNAc on proteins is tightly controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). nih.govnih.govplos.org OGT catalyzes the addition of N-acetylglucosamine from the donor molecule UDP-GlcNAc onto target proteins, while OGA is responsible for its removal. wikipedia.orgfrontiersin.org This enzymatic pair allows for the rapid and reversible modification of a vast number of proteins in response to various cellular signals, including nutrient availability and stress. nih.govfrontiersin.org The levels of OGT and OGA themselves are subject to regulation, including through post-translational modifications and changes in their expression levels, ensuring a homeostatic control over cellular O-GlcNAcylation. nih.govfrontiersin.org

| Enzyme | Function | Substrate |

| O-GlcNAc Transferase (OGT) | Adds N-acetylglucosamine to proteins wikipedia.orgfrontiersin.org | UDP-GlcNAc, target protein wikipedia.org |

| O-GlcNAcase (OGA) | Removes N-acetylglucosamine from proteins wikipedia.orgfrontiersin.org | O-GlcNAcylated protein wikipedia.org |

O-GlcNAcylation acts as a key regulator of protein function, influencing their localization within the cell, their stability, and their interactions with other molecules. researchgate.netwiley.comacs.org By adding or removing the O-GlcNAc moiety, the cell can rapidly alter a protein's activity or its ability to bind to other proteins, thereby modulating entire signaling pathways. portlandpress.commdpi.com For example, O-GlcNAcylation can affect the subcellular localization of proteins, directing them to different compartments where they can perform specific functions. wiley.comacs.orgmdpi.com This modification has also been shown to impact protein stability, in some cases protecting proteins from degradation or, in others, targeting them for turnover. portlandpress.commdpi.com Furthermore, O-GlcNAcylation can compete with another critical post-translational modification, phosphorylation, for the same or nearby serine and threonine residues, creating a complex interplay that fine-tunes cellular responses. portlandpress.comwiley.com

Interplay with Protein Phosphorylation

The post-translational modification of proteins by the addition of a single this compound moiety to serine or threonine residues, a process known as O-GlcNAcylation, exhibits a complex and dynamic interplay with protein phosphorylation. nih.govnih.gov This relationship is a critical mechanism for regulating protein function and signal transduction. physiology.org O-GlcNAcylation and phosphorylation can occur on the same or nearby amino acid residues, often in a reciprocal or competitive manner. nih.govnih.gov This means that the presence of one modification can prevent the addition of the other, creating a molecular switch that can turn protein activity on or off. wikipedia.org

This competitive relationship is exemplified in several key proteins. For instance, the transcription factor p53 can be O-GlcNAcylated at serine 149, which in turn prevents its phosphorylation at the nearby threonine 155. This modification slows the turnover of p53 by inhibiting its interaction with the ubiquitin-proteasome machinery. nih.gov Similarly, the activity of calcium/calmodulin-dependent protein kinase IV (CaMKIV) is regulated by a reciprocal relationship between O-GlcNAcylation and phosphorylation. nih.govmdpi.com O-GlcNAcylation at sites near the activating phosphorylation site (Threonine 200) maintains the kinase in an inactive state. mdpi.com

Beyond direct competition for the same sites, O-GlcNAcylation and phosphorylation can influence each other by modulating the enzymes that catalyze their respective additions and removals. nih.govmdpi.com O-GlcNAc transferase (OGT), the enzyme that adds the O-GlcNAc moiety, is itself regulated by phosphorylation. nih.gov For example, phosphorylation of OGT by the insulin (B600854) receptor or CaMKIV can activate it. nih.govpnas.org Conversely, O-GlcNAcylation can regulate the activity of kinases and phosphatases, the enzymes that add and remove phosphate (B84403) groups. nih.govpnas.org OGT is often found in protein complexes with phosphatases like protein phosphatase 1 (PP1), suggesting a coordinated mechanism for dephosphorylation and O-GlcNAcylation. physiology.orgmdpi.com

Modulation of Gene Transcription and Cellular Signaling Cascades in Response to Stress and Nutrient Status

In response to cellular stress, there is often an increase in O-GlcNAcylation, which is largely viewed as a protective mechanism. wikipedia.orgfrontiersin.org This modification can impact the expression of key regulatory genes. For example, genetic studies have shown that the deletion of OGT, the enzyme responsible for O-GlcNAcylation, leads to altered expression of critical genes such as c-Fos, c-Jun, c-Myc, and Sp1. nih.gov O-GlcNAcylation has been shown to regulate the activity of a wide array of transcription factors, including p53 and NFκB, thereby directly influencing gene expression programs related to cell growth, survival, and stress responses. nih.govnih.gov

The role of O-GlcNAcylation as a nutrient sensor is fundamental to its function in signaling. frontiersin.org By integrating information about the metabolic state of the cell, O-GlcNAcylation provides a mechanism to adjust cellular processes accordingly. For example, hyperglycemia leads to increased O-GlcNAcylation, which has been linked to the development of insulin resistance. wikipedia.org This demonstrates how O-GlcNAcylation acts as a key regulatory hub, translating nutrient status into specific cellular and transcriptional responses. nih.govfrontiersin.org

Influence on Enzyme Activities and Specificity (e.g., Kinases)

The modification of enzymes by O-GlcNAcylation can directly influence their catalytic activity and substrate specificity. nih.govnih.gov This is particularly evident in the regulation of kinases, a major class of enzymes involved in signal transduction. nih.gov A significant portion of the kinome, the complete set of protein kinases in the genome, is subject to O-GlcNAcylation. nih.gov In vitro studies using a functional kinase array revealed that approximately 39% of the kinases tested were substrates for OGT, the enzyme that adds the O-GlcNAc modification. nih.gov

The impact of O-GlcNAcylation on kinase activity can be inhibitory or activating, depending on the specific kinase and the site of modification. For Calcium/calmodulin-dependent protein kinase IV (CaMKIV), O-GlcNAcylation keeps the enzyme in an inactive state. mdpi.com This modification occurs at or near its activating phosphorylation site, and the removal of the O-GlcNAc moiety is a prerequisite for the activating phosphorylation event to occur. mdpi.com

Conversely, for other kinases, O-GlcNAcylation can lead to increased activity. For instance, increased O-GlcNAcylation of Protein Kinase C (PKC) has been shown to augment its activity. mdpi.comspandidos-publications.com The activity of Akt, another key signaling kinase, is also modulated by O-GlcNAcylation. nih.govspandidos-publications.com The interplay between O-GlcNAcylation and phosphorylation extends to the enzymes that regulate these modifications themselves. OGT activity is enhanced by phosphorylation by kinases such as the insulin receptor and CaMKIV. nih.govnih.gov

The widespread O-GlcNAcylation of kinases suggests a complex regulatory network where this modification can directly control phosphorylation-dependent signaling pathways. nih.govnih.gov This adds another layer of regulation to cellular signaling, allowing for fine-tuning of kinase activity in response to cellular nutrient status and stress signals. pnas.org

Table 1: Examples of Kinases Regulated by O-GlcNAcylation

| Kinase | Effect of O-GlcNAcylation | Reference |

|---|---|---|

| Calcium/calmodulin-dependent protein kinase IV (CaMKIV) | Inhibition of activity | mdpi.comnih.gov |

| Protein Kinase C (PKC) | Augmentation of activity | mdpi.comspandidos-publications.com |

| Akt | Modulation of activity | nih.govspandidos-publications.com |

| Pyruvate Kinase M2 (PKM2) | Decreased specific activity | spandidos-publications.com |

Role in Neutrophil Signaling Transduction, including Chemotaxis

This compound and its associated O-GlcNAcylation play a significant role in the signal transduction of neutrophils, a type of white blood cell crucial for the innate immune response. This includes the process of chemotaxis, the directed movement of cells in response to a chemical stimulus. frontiersin.org

Studies have shown that increasing the levels of O-GlcNAc in human neutrophils, either through the addition of glucosamine (B1671600) or by inhibiting the enzyme that removes O-GlcNAc (O-GlcNAcase), enhances their motility and can even stimulate chemotaxis in the absence of a typical chemoattractant. frontiersin.orgoup.com This suggests that O-GlcNAcylation is an important component of the signaling pathways that govern neutrophil movement. frontiersin.org

The mechanism by which O-GlcNAcylation influences neutrophil chemotaxis involves the activation of key signaling proteins. Pharmacological increases in O-GlcNAc have been shown to increase the activity of the small GTPase Rac and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in neutrophils. frontiersin.org Both Rac and MAPK are known to be involved in the regulation of the actin cytoskeleton, which is essential for cell motility and chemotaxis. frontiersin.org Interestingly, while glucosamine has been shown to suppress some neutrophil functions, the enhancement of chemotaxis via increased O-GlcNAcylation points to a complex and context-dependent role for this sugar in regulating neutrophil activity. frontiersin.orgnih.gov

This compound as a Signaling Molecule

Diverse Roles in Cell Signaling Pathways

This compound (GlcNAc) has emerged as a versatile signaling molecule with diverse roles in a variety of cellular pathways. nih.govnih.gov While it is a well-known structural component of bacterial and fungal cell walls, its function extends far beyond this structural role. nih.govnih.gov In mammalian cells, intracellular levels of UDP-GlcNAc, derived from GlcNAc, act as a sensor of nutritional status, leading to the O-GlcNAcylation of intracellular proteins. nih.gov This post-translational modification regulates the function of a wide range of proteins, including transcription factors like NFκB, c-myc, and p53, thereby influencing fundamental cellular processes. nih.gov

In fungi and bacteria, exogenous GlcNAc can directly activate signal transduction pathways. nih.gov For example, in the human fungal pathogen Candida albicans, GlcNAc triggers a switch from a budding yeast form to a more invasive hyphal growth form. nih.gov This morphological change is mediated, in part, by the activation of the cAMP signaling pathway. nih.gov GlcNAc also stimulates the expression of genes involved in virulence, such as those encoding adhesins that promote attachment to host cells. nih.gov

The ability of cells to distinguish between exogenous and endogenously synthesized GlcNAc is a key aspect of its signaling function. nih.govnih.gov Fungi and bacteria can take up non-phosphorylated GlcNAc from their environment, which then acts as a signaling molecule. nih.govnih.gov This is distinct from the internally synthesized GlcNAc-6-phosphate, which is used for metabolic purposes. nih.govnih.gov This distinction allows these organisms to respond specifically to external cues provided by the presence of GlcNAc. nih.gov

Induction of Morphogenesis and Virulence Pathways in Microbial Pathogens

This compound (GlcNAc) is a potent signaling molecule that induces significant changes in the morphology and virulence of various microbial pathogens. nih.govplos.org The most well-documented example is in the human fungal pathogen Candida albicans. The presence of extracellular GlcNAc triggers a dramatic switch from a unicellular yeast-like budding form to a filamentous hyphal form. nih.govmdpi.com This morphological transition is a key virulence factor, as the hyphal form is better able to invade host tissues. nih.govplos.org

In addition to promoting hyphal growth, GlcNAc also stimulates the expression of a suite of virulence-associated genes in C. albicans. nih.govmdpi.com These include genes encoding adhesins, which are crucial for the fungus to adhere to host cells and form biofilms, and secreted proteases and phospholipases that can damage host tissues. mdpi.com The signaling pathways activated by GlcNAc in C. albicans are complex and involve the Ras1-cAMP/PKA pathway, which is a central regulator of morphogenesis. mdpi.com

The role of GlcNAc as a virulence regulator is not limited to fungi. In various pathogenic bacteria, GlcNAc has been shown to modulate the expression of virulence factors. plos.org For example, in Escherichia coli and Vibrio cholerae, GlcNAc can influence the production of factors required for infection. plos.org In polymicrobial infections, GlcNAc released from Gram-positive bacteria can stimulate the production of toxins by Pseudomonas aeruginosa, exacerbating the severity of the infection. plos.org The ability of microbial pathogens to sense and respond to GlcNAc highlights its importance as an environmental cue that shapes their pathogenic behavior.

Structural Contributions of N Acetyl Beta D Glucosamine in Biological Structures

Bacterial Cell Wall Architecture

The bacterial cell wall is a complex and vital structure that provides shape and protection from osmotic lysis. N-Acetyl-beta-D-glucosamine is a cornerstone of this barrier, integrated into several key components.

Peptidoglycan Backbone (Alternating with N-Acetylmuramic Acid)

The primary structural component of most bacterial cell walls is peptidoglycan, a massive polymer composed of long glycan chains cross-linked by short peptides. asm.org These glycan chains consist of alternating residues of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM) linked by β-(1,4)-glycosidic bonds. wikipedia.orgvetbact.org This alternating sequence forms the rigid backbone of the peptidoglycan layer, which can be substantially thicker in Gram-positive bacteria (20 to 80 nanometers) compared to Gram-negative bacteria (7 to 8 nanometers). wikipedia.org The cross-linking of these chains, facilitated by enzymes like DD-transpeptidase, creates a strong, three-dimensional mesh-like structure that encases the cell. wikipedia.org

Table 1: Comparison of Peptidoglycan in Gram-Positive and Gram-Negative Bacteria

| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| Peptidoglycan Thickness | 20-80 nm wikipedia.org | 7-8 nm wikipedia.org |

| Percentage of Cell Wall Dry Weight | 40-90% wikipedia.org | ~10% wikipedia.org |

| Key Structural Components | Alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM) wikipedia.orgvetbact.org |

Teichoic Acids in Gram-Positive Bacteria

Unique to the cell walls of most Gram-positive bacteria are teichoic acids, which are anionic polymers that contribute to the flexibility and negative charge of the cell wall. wikipedia.orgkegg.jp Wall teichoic acids (WTAs) are covalently linked to the N-acetylmuramic acid of the peptidoglycan layer. nih.gov The linkage unit that connects the main teichoic acid chain to the peptidoglycan is a highly conserved disaccharide composed of N-acetylmannosamine (ManNAc) and N-acetylglucosamine (GlcNAc). nih.govrsc.org Specifically, it is a ManNAc(β1→4)GlcNAc-1-phosphate unit. nih.gov Teichoic acids can also be substituted with D-glucosamine, which can influence their physicochemical properties. wikipedia.org In some species like Staphylococcus aureus, the teichoic acids themselves can be glycosylated with N-acetyl-D-glucosamine. asm.org

Lipid A of Lipopolysaccharide (LPS) in Gram-Negative Bacteria

In Gram-negative bacteria, the outer membrane is a defining feature, and its outer leaflet is primarily composed of lipopolysaccharide (LPS), also known as endotoxin. nih.govwikipedia.org LPS is a large molecule with three main parts: the O-antigen, a core oligosaccharide, and Lipid A. wikipedia.orgsigmaaldrich.com Lipid A is the hydrophobic anchor of LPS within the bacterial membrane and is responsible for its endotoxic activity. wikipedia.org The backbone of Lipid A is typically a phosphorylated glucosamine (B1671600) disaccharide. wikipedia.orgocl-journal.org This disaccharide is decorated with multiple fatty acid chains that embed the LPS into the outer membrane, contributing significantly to the structural integrity of the bacterium. wikipedia.org

Poly-beta-1,6-N-Acetyl-D-Glucosamine (PNAG) in Biofilm Formation

Many pathogenic bacteria, both Gram-positive and Gram-negative, form biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. asm.org A key component of this matrix is often Poly-beta-1,6-N-Acetyl-D-Glucosamine (PNAG), a polysaccharide adhesin. pnas.orgnih.gov PNAG is crucial for cell-to-cell and cell-to-surface adhesion, providing structural integrity to the biofilm. pnas.orgmdpi.com The synthesis of PNAG is mediated by specific gene loci, such as the pgaABCD operon in Escherichia coli and the icaADBC operon in staphylococci. nih.govfrontiersin.org Partial de-N-acetylation of PNAG is often required for its proper function in biofilm formation and export from the cell. sickkids.canih.gov

Fungal Cell Wall Composition: Chitin (B13524) Polymerization

Table 2: Chitin Content in Fungal Cell Walls

| Fungal Type | Approximate Chitin Content (% of cell wall mass) |

|---|---|

| Yeast | 1-2% wiley.com |

| Filamentous Fungi | Up to 15% wiley.com |

Plant Cell Structural Glycans

While cellulose (B213188) is the dominant structural polysaccharide in plant cell walls, N-acetylglucosamine is a vital component of N-linked glycans, which are modifications to proteins. mdpi.com Many plant proteins that enter the secretory pathway are modified with N-glycans, which have a common core structure that includes two N-acetylglucosamine residues. oup.comnih.gov These N-glycans play roles in protein folding, stability, and activity. oup.com In plants, the core N-glycan can be further modified with specific sugars, but the foundational N-acetylglucosamine residues remain. nih.govresearchgate.net Additionally, plant membrane sphingolipids, such as glucosamine inositol (B14025) phosphorylceramide, contain GlcNAc and are involved in cell-cell adhesion. mdpi.com

Pathophysiological Implications of N Acetyl Beta D Glucosamine Dysregulation Molecular and Cellular Focus

Lysosomal Storage Disorders Related to N-Acetyl-beta-D-Glucosamine Metabolism

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient enzymatic activity. researchgate.net Several of these disorders are directly linked to the catabolism of molecules containing this compound residues.

Dysfunction of Beta-Hexosaminidases (e.g., GM2 Gangliosidosis, Tay-Sachs, Sandhoff's Disease)

The GM2 gangliosidoses are a group of severe, neurodegenerative lysosomal storage disorders characterized by the accumulation of GM2 ganglioside, particularly in neuronal cells. cats-foundation.orgmdpi.com This accumulation is a direct result of the malfunction of the lysosomal enzyme beta-hexosaminidase, which is crucial for the removal of a terminal this compound from the GM2 ganglioside. cats-foundation.orgumassmed.edu

Beta-hexosaminidase exists as two major isozymes: Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits. mdpi.com

Tay-Sachs Disease : This disease is caused by mutations in the HEXA gene, which encodes the α-subunit of Hex A. cats-foundation.orgumassmed.edu The resulting deficiency in Hex A activity leads to the inability to catabolize GM2 ganglioside, causing its toxic accumulation in the lysosomes of nerve cells. umassmed.edu This leads to progressive destruction of the central nervous system, with symptoms including motor skill regression, vision loss, and seizures. umassmed.eduwikipedia.org

Sandhoff's Disease : In contrast, Sandhoff's disease results from mutations in the HEXB gene, which encodes the β-subunit. cats-foundation.org This defect affects the function of both Hex A and Hex B isozymes. cats-foundation.orgwikipedia.org Consequently, in addition to GM2 ganglioside, other substances like the glycolipid globoside (B1172493) and oligosaccharides also accumulate in various tissues, leading to a clinically similar but often more widespread pathology than Tay-Sachs disease, sometimes including organomegaly. mdpi.comwikipedia.org

The accumulation of these substrates triggers neuronal apoptosis and neuroinflammation, contributing to the profound neurological damage seen in these diseases. mdpi.com

| Disorder | Deficient Enzyme(s) | Affected Gene | Primary Accumulated Substrate |

| Tay-Sachs Disease | Beta-Hexosaminidase A (Hex A) | HEXA | GM2 Ganglioside |

| Sandhoff's Disease | Beta-Hexosaminidase A (Hex A) and Beta-Hexosaminidase B (Hex B) | HEXB | GM2 Ganglioside, GA2, Globoside |

Impaired Sulfatase Activity (e.g., Mucopolysaccharidosis Type IIID due to GNS Deficiency)

Mucopolysaccharidosis Type IIID (MPS IIID), also known as Sanfilippo syndrome type D, is a rare autosomal recessive lysosomal storage disorder. researchgate.netnih.gov It is caused by a deficiency in the enzyme N-acetylglucosamine-6-sulfatase (GNS), which is encoded by the GNS gene. researchgate.netnih.govpreventiongenetics.com

The GNS enzyme is responsible for a specific step in the degradation of the glycosaminoglycan (GAG) heparan sulfate (B86663). preventiongenetics.comnih.gov Specifically, it cleaves a sulfate group from the N-acetyl-D-glucosamine residues within the heparan sulfate chain. researchgate.net When GNS is deficient, heparan sulfate cannot be fully broken down and consequently accumulates within the lysosomes of various cells, with the most severe impact on the central nervous system. researchgate.netnih.govpreventiongenetics.com This leads to progressive neurodegeneration, characterized by developmental delay, behavioral problems, and a decline in cognitive and motor functions. preventiongenetics.comresearchgate.net While somatic symptoms are relatively mild, the neurological impact is devastating. researchgate.netpreventiongenetics.com

| Disorder | Deficient Enzyme | Affected Gene | Primary Accumulated Substrate |

| Mucopolysaccharidosis Type IIID (Sanfilippo D) | N-acetylglucosamine-6-sulfatase (GNS) | GNS | Heparan Sulfate |

Salla Disease/Infantile Sialic Acid Storage Disease Pathway

Salla disease and the more severe infantile free sialic acid storage disease (ISSD) are lysosomal storage disorders caused by mutations in the SLC17A5 gene. smpdb.camdpi.comresearchgate.net This gene encodes a lysosomal transport protein called sialin (B1330336), which is responsible for exporting free sialic acid (N-acetylneuraminic acid) from the lysosome into the cytoplasm after the breakdown of glycoproteins and glycolipids. smpdb.camdpi.com

A defect in sialin leads to the accumulation of free sialic acid within the lysosomes. mdpi.comresearchgate.netmhmedical.com While the primary stored substrate is sialic acid, the metabolic pathways of sialic acid and N-acetyl-D-glucosamine are interconnected. N-acetyl-D-glucosamine is a precursor in the biosynthesis of sialic acid. Dysregulation in one pathway can impact the other. In humans, N-acetyl-D-glucosamine is metabolically involved in the Salla disease/infantile sialic acid storage disease pathway. The clinical presentation of these disorders includes severe neurological symptoms such as developmental delay, ataxia, hypotonia, and seizures. smpdb.camdpi.com

Role in Microbial Pathogenesis and Virulence Regulation

This compound is a ubiquitous amino sugar that pathogens can utilize as a carbon source and, crucially, as a signaling molecule to regulate virulence. mdpi.comnih.gov Many microbes have evolved sophisticated systems to sense and metabolize GlcNAc from their environment, such as host tissues, and use it to control the expression of genes essential for causing disease. mdpi.com

In the human fungal pathogen Candida albicans, GlcNAc is a potent inducer of the morphological switch from a budding yeast form to a filamentous hyphal form, a transition critical for tissue invasion and pathogenesis. nih.govmdpi.comnih.gov This signaling can occur independently of its catabolism. nih.gov

In bacteria, the effects of GlcNAc are diverse:

Vibrio cholerae : The catabolism of GlcNAc is important for virulence and intestinal colonization. mdpi.com

Escherichia coli : GlcNAc can down-regulate the expression of virulence factors like fimbriae and curli fibers, which are important for adhesion and biofilm formation. mdpi.comnih.gov Proper regulation of GlcNAc metabolism is critical for host colonization. nih.gov

Pseudomonas aeruginosa : In the context of polymicrobial infections, GlcNAc released by other bacteria can stimulate P. aeruginosa to produce toxins. nih.gov

Biofilm Formation : Many bacteria utilize a polymer of GlcNAc, poly-β-1,6-N-acetyl-D-glucosamine (PNAG), as a key structural component of their biofilms. The partial deacetylation of PNAG is often required for biofilm integrity and is a virulence factor in numerous pathogenic bacteria.

The ability of pathogens to sense and respond to GlcNAc highlights its central role in host-pathogen interactions and as a regulator of virulence properties. nih.gov

| Pathogen | Effect of this compound |

| Candida albicans | Induces switch to invasive hyphal form; regulates virulence genes. nih.govmdpi.com |

| Vibrio cholerae | Catabolism is linked to virulence and intestinal colonization. mdpi.com |

| Escherichia coli | Down-regulates fimbriae and curli fibers; important for host colonization. mdpi.comnih.gov |

| Pseudomonas aeruginosa | Can stimulate toxin and virulence factor production. nih.gov |

| Various Bacteria | Serves as a key component (PNAG) for biofilm formation. |

Altered Glycosylation Patterns in Cellular Dysfunction (e.g., Aberrant Glycocalyx in Disease Models)

Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins and lipids, is a critical post-translational modification that profoundly affects protein function, localization, and stability. nih.govnih.gov this compound is a fundamental building block for the synthesis of these complex glycan structures. nih.govbmrat.org Alterations in glycosylation patterns, often referred to as aberrant glycosylation, are a hallmark of numerous diseases, including cancer and neurodegenerative disorders. bmrat.orgnih.govresearchgate.net

These changes can manifest as:

Altered N- and O-linked Glycosylation : Changes in the structure of N-glycans (linked to asparagine) and O-glycans (linked to serine or threonine) on cell surface proteins can dramatically alter cellular behavior. nih.govnih.gov In cancer, for example, increased branching of N-glycans and altered sialylation are common and are associated with tumor progression, metastasis, and immune evasion. nih.govnih.gov

Aberrant Glycocalyx : The glycocalyx is the dense layer of carbohydrates that covers the surface of cells. mdpi.comresearchgate.net Its composition is directly reflective of the cell's glycosylation machinery. In cancer cells, the glycocalyx is often significantly altered, which can promote migration and invasion. researchgate.net Studies using GlcNAc analogues to modify the glycocalyx of melanoma cells have demonstrated that these alterations can reduce cell proliferation. mdpi.com

O-GlcNAcylation : Distinct from the complex glycans of the secretory pathway, O-GlcNAcylation is the addition of a single this compound to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govresearchgate.net This modification is dynamic and acts as a nutrient sensor, particularly for glucose, as the substrate for this reaction, UDP-N-acetylglucosamine, is derived from the hexosamine biosynthetic pathway. nih.govresearchgate.net Aberrant O-GlcNAcylation has been linked to cellular dysfunction in diseases like cancer, diabetes, and Alzheimer's disease. nih.govresearchgate.net

Dysregulation of glycosyltransferases and glycosidases, the enzymes that add and remove sugars, respectively, often underlies these aberrant glycosylation patterns seen in disease. nih.govuu.nl The resulting changes in the cellular glycome can disrupt cell-cell adhesion, alter receptor signaling, and contribute to the pathophysiology of various diseases. researchgate.netuu.nl

Research on N Acetyl Beta D Glucosamine Derivatives and Analogues

Design and Synthesis of Modified N-Acetyl-beta-D-Glucosamine Structures

The chemical synthesis of modified GlcNAc structures is fundamental to exploring their biological potential. Researchers employ various strategies to create a diverse array of derivatives, each designed with a specific purpose in mind. These modifications can involve acylation, the introduction of different functional groups, or the linkage of GlcNAc units into oligosaccharides.

One common approach involves the acylation of glucosamine (B1671600) hydrochloride to produce novel 1,3,4,6-tetra-O-acyl-N-acyl-D-glucosamine derivatives. rsc.org For instance, the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) has been successfully attached to a tetra-O-acetyl glucosamine structure. rsc.org Such synthetic schemes often utilize catalysts like pyridine (B92270) and can yield specific anomers, with studies showing that penta-acyl-D-glucosamine derivatives and N-acetylated glucosamines with O-acyl groups predominantly form the α-anomer. rsc.org

Another significant area is the synthesis of GlcNAc-containing oligosaccharides, which are fragments of important bacterial surface polysaccharides. nih.gov A common strategy for creating β-(1→6)-linked GlcNAc oligomers involves a coupling approach using bromo-sugars as glycosyl donors. nih.gov To ensure the desired stereochemistry (1,2-trans interglycosidic bond), a 2-phthalimido protecting group is often used. nih.govnih.gov Temporary protection of the 6-hydroxyl group with a chloroacetyl group and the use of acetate (B1210297) esters as permanent protecting groups are also key steps in these multi-step syntheses. nih.gov This methodology has been used to produce β-(1→6)-linked GlcNAc oligomers of varying lengths (dimers to pentamers). nih.gov

Chemoenzymatic methods also offer an efficient route to GlcNAc derivatives. Recombinant glucansucrases can be used in transglucosylation reactions with sucrose (B13894) as the glucosyl donor and GlcNAc as the acceptor. pasteur.fr This process has yielded various disaccharide structures, such as α-D-glucopyranosyl-(1→6)-N-acetyl-D-glucosamine and α-D-glucopyranosyl-(1→4)-N-acetyl-D-glucosamine, with yields reaching up to 64%. pasteur.fr

The synthesis of analogs modified at specific positions is crucial for creating inhibitors. For example, GlcNAc analogs with modifications at the C-3 position have been prepared to act as potential chain terminators in hyaluronan biosynthesis. nih.gov The synthesis of these compounds can be complex, involving multiple steps of protection, modification, and deprotection. For instance, creating a C-3 fluoro-substituted analog might start with a phthalimide-protected glucosamine tetraacetate, which is converted to a β-benzyl glycoside, followed by acetate removal to produce a triol intermediate, ready for the fluorination step. nih.gov

Table 1: Examples of Synthesized this compound Derivatives

| Derivative Class | Specific Example | Synthetic Strategy | Reference |

| N-Acyl/O-Acyl | 1,3,4,6-tetra-O-acyl-N-acyl-D-glucosamine | Acylation of glucosamine hydrochloride with pyridine as a catalyst. | rsc.org |

| Oligosaccharides | β-(1→6)-linked GlcNAc thiophenyl glycosides (dimer, trimer, tetramer, pentamer) | 1+2, 2+2, 1+4 coupling strategy using bromo-sugars as donors and specific protecting groups (phthalimido, chloroacetyl). | nih.gov |

| Chemoenzymatic | α-D-glucopyranosyl-(1→4)-N-acetyl-D-glucosamine | Transglucosylation using recombinant glucansucrases with sucrose as a donor. | pasteur.fr |

| Position-Modified | Benzyl-4,6-tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-β-d-glucopyranoside | Multi-step synthesis involving protection, fluorination, and deprotection steps. | nih.gov |

Exploration of Bioisosteric Analogues and Their Enzymatic Interactions (e.g., Glycogen (B147801) Phosphorylase Inhibition)

Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance or modify biological activity. In the context of this compound, this approach has been successfully used to develop potent enzyme inhibitors, particularly for glycogen phosphorylase (GP), a key enzyme in regulating blood glucose levels.

N-acyl derivatives of β-D-glucopyranosylamine have been identified as a class of strong inhibitors that bind to the catalytic site of GP. nih.govresearchgate.net The lead compound in this series, N-acetyl-beta-D-glucopyranosylamine (referred to as NAG in some studies), is a potent competitive inhibitor of both the a and b forms of muscle glycogen phosphorylase, with an inhibition constant (Ki) of 32-35 µM. nih.govnih.gov Crystallographic studies show that it binds to the catalytic site in the enzyme's T-state (the less active conformation) at a position similar to that of α-D-glucose. nih.gov Its binding stabilizes the T-state conformation of the 280s loop, a flexible region near the catalytic site, by forming favorable contacts with the Asn284 residue. nih.govnih.gov

To explore the structure-activity relationship, researchers performed a bioisosteric replacement of the acetyl group's methyl hydrogens with fluorine atoms, creating N-trifluoroacetyl-beta-D-glucopyranosylamine (NFAG). nih.gov This modification resulted in a slightly less potent inhibitor, with a Ki value of 75 µM. nih.gov High-resolution crystallographic analysis of NFAG in complex with GPb revealed that it binds in the same catalytic site as the parent compound. The observed decrease in potency was attributed to subtle conformational changes in nearby protein residues, shifts in water molecule positions, altered van der Waals interactions, and different desolvation effects upon binding. nih.gov

These studies highlight how even minor modifications, like the introduction of fluorine atoms, can significantly impact the binding affinity of an inhibitor. The detailed structural and kinetic data obtained from these bioisosteric analogues provide a rational basis for designing even more potent and specific inhibitors of glycogen phosphorylase.

Table 2: Inhibition of Glycogen Phosphorylase b (GPb) by Bioisosteric Analogues

| Inhibitor Compound | Chemical Modification | Inhibition Constant (Ki) | Key Structural Finding | Reference |

| N-acetyl-beta-D-glucopyranosylamine | Acetyl group at the amine | 32 µM | Binds to the T-state catalytic site, stabilizing the 280s loop via interaction with Asn284. | nih.govnih.gov |

| N-trifluoroacetyl-beta-D-glucopyranosylamine | Trifluoroacetyl group at the amine (bioisosteric replacement) | 75 µM | Binds in the same position as the acetyl analogue, with reduced potency due to subtle conformational and solvation effects. | nih.gov |

Metabolic Glycoengineering with Synthetic Analogues for Glycocalyx Modification

Metabolic glycoengineering (MGE) is a powerful technique that leverages the cell's own biosynthetic pathways to incorporate synthetic, chemically modified monosaccharides into cellular glycans. researchgate.netacs.org This allows for the remodeling of the cell's surface glycan coat, the glycocalyx, enabling researchers to study glycan function and alter cellular behavior. nih.govdntb.gov.ua Synthetic analogues of this compound are key tools in this field.

A common strategy in MGE is to introduce a bioorthogonal chemical reporter, such as an azide (B81097) or an alkyne group, onto the GlcNAc analogue. mdpi.com These reporters are chemically inert within the cell but can be specifically reacted with a complementary probe (e.g., via "click chemistry") for visualization or functionalization of the cell surface. researchgate.netnih.gov Studies have shown the successful metabolic incorporation of novel glucosamine derivatives extended with an alkyne group into the glycocalyx of melanoma cells. researchgate.netnih.gov

Beyond just labeling, MGE with GlcNAc analogues can be used to induce specific changes in glycosylation patterns. Researchers have designed and synthesized analogues that are deoxygenated or blocked (e.g., by a methyl ether) at the 4-position. nih.govmdpi.com When these analogues are taken up and incorporated by cells, they can generate deficient glycosylation patterns because the 4-position is critical for the formation of certain glycan linkages. mdpi.com In melanoma cells, the incorporation of these artificial glucosamine derivatives led to a significant alteration of the glycocalyx, which resulted in a reduced cell proliferation rate and a decrease in high-mannose epitopes on the cell surface. researchgate.netnih.gov

The process involves the uptake of the synthetic monosaccharide into the cytosol, its metabolic activation, incorporation into N-glycoproteins in the endoplasmic reticulum, and subsequent transport to the Golgi apparatus for further modification of the glycan chain. researchgate.net Ultimately, the modified glycoconjugate is presented on the cell surface, altering its structure and function. researchgate.net This controlled modification of the glycocalyx provides a transformative potential for shaping cellular behavior and exploring therapeutic interventions, particularly in diseases like cancer where aberrant glycosylation is a known hallmark. nih.govmdpi.com

Table 3: this compound Analogues Used in Metabolic Glycoengineering

| Analogue | Structural Modification | Application/Effect | Cell Type | Reference |

| GlcNAl (2-N-(4′-pentynoyl)-d-glucopyranosylamine) | N-acyl chain extended with an alkyne group | Click chemistry labeling of the glycocalyx. Serves as a control for incorporation. | Melanoma cells | researchgate.netmdpi.com |

| 4-OMe-GlcNAl (4-Methoxy-2-N-(4′-pentynoyl)-d-glucopyranosylamine) | Blocked at position 4 with a methyl ether; contains alkyne group. | Generates deficient glycosylation patterns; reduces cell proliferation. | Melanoma cells | mdpi.com |

| 4-deoxy-GlcNAl (4-deoxy-2-N-(4′-pentynoyl)-d-glucopyranosylamine) | Deoxygenated at position 4; contains alkyne group. | Generates deficient glycosylation patterns. | Melanoma cells | researchgate.net |

| Azide-bearing monosaccharides | Tetra-acetylated monosaccharide with an azide group. | Bioorthogonal functionalization of glycocalyx and extracellular matrix components. | NIH 3T3 cells | acs.org |

Fluorinated Analogues and Their Impact on Glycosaminoglycan Synthesis

Fluorinated analogues of this compound have emerged as potent tools for modulating the biosynthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides involved in numerous biological processes. Multiple fluorination of carbohydrate structures is an attractive strategy for altering their metabolic stability, lipophilicity, and protein affinity. nih.govbeilstein-journals.org

A prominent example is 4-fluoro-N-acetyl-glucosamine (4-F-GlcNAc). nih.gov Research has shown that this analogue can significantly inhibit the synthesis of the GAGs heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS). nih.gov In murine airway smooth muscle cells, treatment with 100 µM 4-F-GlcNAc reduced the quantity of cell-associated HS/CS by 64-77% and also decreased their polymer size. nih.gov The proposed mechanism for CS inhibition is that 4-F-GlcNAc interferes with the 4-epimerization of UDP-GlcNAc to UDP-GalNAc, depleting a necessary substrate for CS chain elongation. nih.govgoogle.com For HS, inhibition is thought to occur via chain truncation, where the incorporation of 4-F-GlcNAc at the non-reducing end of the growing GAG chain prevents further extension. nih.gov

The synthesis of these fluorinated analogues often involves nucleophilic fluorination reactions using reagents like diethylamino sulfurtrifluoride (DAST). nih.govbeilstein-journals.org Scientists have developed synthetic routes to a series of mono-, di-, and trifluorinated GlcNAc and N-acetyl-D-galactosamine (GalNAc) analogues. nih.govbeilstein-journals.org For instance, acetylated 4,4-diF-GlcNAc has been synthesized and shown to be even more effective than the monofluorinated version at reducing CSPG production by astrocytes. acs.org

These fluorinated compounds have demonstrated potential in contexts of human disease. For example, by reducing the production of inhibitory chondroitin sulfate proteoglycans (CSPGs) by astrocytes, certain fluorinated GlcNAc analogues can promote the outgrowth of oligodendrocyte precursor cells (OPCs), a key process for nervous system repair. acs.org This highlights the therapeutic potential of using fluorinated GlcNAc analogues to manipulate GAG synthesis in pathological conditions. researchgate.net

Table 4: Effects of Fluorinated GlcNAc Analogues on Glycosaminoglycan (GAG) Synthesis

| Fluorinated Analogue | Effect on GAG Synthesis | Proposed Mechanism of Action | Cell/System Studied | Reference |

| 4-fluoro-N-acetyl-glucosamine (4-F-GlcNAc) | Reduced quantity (64-77%) and size of heparan sulfate (HS) and chondroitin sulfate (CS). | Inhibition of UDP-GlcNAc 4-epimerase (for CS); chain termination (for HS). | Murine airway smooth muscle cells | nih.gov |

| Acetylated 4-F-GlcNAc (Ac-4-F-GlcNAc) | Reduced production of chondroitin sulfate proteoglycans (CSPGs). | Inhibition of 4-epimerase, perturbing GAG synthesis. | Astrocytes | acs.org |

| Acetylated 4,4-diF-GlcNAc (Ac-4,4-diF-GlcNAc) | More effective than Ac-4-F-GlcNAc at reducing CSPG production. | Likely inhibition of GAG synthesis pathways. | Astrocytes | acs.org |

| Acetylated 4-fluoro-GalNAc (Ac-4-F-GalNAc) | Significantly reduced chondroitin sulfate GAGs. | Perturbation of GAG synthesis. | Astrocytes | acs.org |

Advanced Analytical Methodologies for N Acetyl Beta D Glucosamine Research

Spectroscopic Techniques

Spectroscopic methods are invaluable for elucidating the molecular structure and vibrational dynamics of N-Acetyl-beta-D-glucosamine. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its chemical bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy and Terahertz Time-Domain Spectroscopy (THz-TDS)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules. For this compound, FT-IR spectra have been studied in both solid phase and aqueous solutions. acs.orgacs.org Through the use of quantum chemical density functional theory (DFT) calculations, a significant number of bands in the FT-IR spectrum have been assigned. acs.orgresearchgate.netnih.gov In one study, 64 bands in the 4000–50 cm⁻¹ range were assigned for N-acetyl-α-D-glucosamine. acs.orgresearchgate.netnih.gov The spectra of aqueous solutions show characteristics similar to the solid crystal, which suggests that hydrogen-bonding interactions of comparable strength are established in both states. acs.org

Terahertz time-domain spectroscopy (THz-TDS) is a complementary technique that probes low-frequency vibrations, such as intermolecular and collective motions in crystalline structures. Studies combining THz-TDS and FT-IR have been used to analyze the far-infrared spectrum of N-acetyl-D-glucosamine. researchgate.netwiley.com A key finding in the terahertz band is the identification of a strong, characteristic spectral peak at approximately 60 cm⁻¹ (1.8 THz), which serves as a primary signature for the material. wiley.com This technique has proven effective in distinguishing between different isomers of sugars where traditional infrared spectroscopy may not suffice. nih.gov

Table 1: Selected FT-IR Spectral Peak Assignments for N-acetyl-D-glucosamine

| Frequency (cm⁻¹) | Assignment | Reference |

| 3461, 3316 | OH groups | researchgate.net |

| 1707 | C=O vibrations | researchgate.net |

| 2895, 2931 | ν(CH₂) vibrations | researchgate.net |

| 1163 | C-O group | researchgate.net |

| 60 | Main signature peak in Terahertz band | wiley.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and quantification of organic molecules in solution. Proton NMR (¹H-NMR) offers a simple, rapid, and effective method for the quantitative determination of this compound. nih.govmdpi.com This approach can be used for real-time analysis of products from chitin (B13524) hydrolysis without the need for calibration curves, relying instead on internal standards. nih.gov

The N-acetyl group of GlcNAc provides a distinct signal in the ¹H-NMR spectrum that can be targeted for quantification. nih.gov Even when signals overlap with those of related compounds like N,N'-diacetylchitobiose, a deconvolution technique can be applied to determine the individual areas and concentrations of each compound. nih.govmdpi.com Furthermore, variable temperature (VT-NMR) studies can be used to investigate the intramolecular hydrogen bonding involving the acetyl group. nih.govmdpi.com Both ¹H and ¹³C NMR have been used to characterize this compound, with detailed chemical shift data available in public databases. nih.gov

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in Water

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Acetyl CH₃ | 2.04 | 24.67 | nih.gov |

| Anomeric H1/C1 (α-anomer) | 5.19 | 93.50 | nih.gov |

| Anomeric H1/C1 (β-anomer) | 4.71 | 97.60 | nih.gov |

| H2/C2 | 3.86 | 56.76 | nih.gov |

| H3/C3 | 3.74 | 73.37 | nih.gov |

| H4/C4 | 3.46 | 72.48 | nih.gov |

| H5/C5 | 3.49 | 78.67 | nih.gov |

| H6/C6 | 3.85 / 3.76 | 63.08 | nih.gov |

Note: Data is compiled from spectra recorded at 600 MHz in water at pH 7.00. nih.gov Specific assignments for each proton and carbon can vary slightly based on experimental conditions.

Chromatographic and Mass Spectrometric Approaches

Chromatographic methods, especially when coupled with mass spectrometry, provide exceptional separation efficiency and sensitivity for analyzing this compound in complex mixtures. These techniques are essential for metabolomics and other biological studies where accurate quantification of stereoisomers is required. nih.govacs.org

Gas Chromatography–Mass Spectrometry/Mass Spectrometry (GC–MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive method for the quantification of this compound. nih.gov Due to the polar nature of GlcNAc, a derivatization step is necessary prior to GC analysis to increase its volatility. nih.govacs.org A common procedure involves alkoximation followed by trimethylsilylation (TMS), which can be automated to improve reproducibility. nih.govacs.org This derivatization often targets the formation of the 4-TMS derivative, which provides a high signal intensity. nih.gov

The use of a triple quadrupole (MS/MS) system allows for selected reaction monitoring (SRM), which significantly enhances selectivity and reduces chemical noise, leading to very low detection limits. The presence of multiple stereoisomers of N-acetylhexosamines in biological samples necessitates the high separation efficiency offered by gas chromatography. nih.govacs.org GC-MS/MS has been unequivocally used to confirm the presence of GlcNAc in various biological samples, including parasites and cell cultures. nih.govresearchgate.net

Gas Chromatography–Time of Flight Mass Spectrometry (GC–TOFMS)

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) is another powerful platform widely used in untargeted metabolomics studies. nih.gov Like GC-MS/MS, it requires derivatization of GlcNAc. mdpi.com GC-TOFMS offers high mass accuracy and rapid spectrum acquisition, allowing for the detection and identification of a wide range of metabolites in a single run. nih.govmdpi.com

Research directly comparing GC-MS/MS and GC-TOFMS for the absolute quantification of GlcNAc has shown an excellent agreement between the two techniques. nih.gov Both methods demonstrate high precision and achieve limits of detection in the low femtomol range. nih.gov The choice between the two often depends on whether the research goal is targeted quantification (favoring GC-MS/MS) or untargeted metabolic profiling (favoring GC-TOFMS).

Table 3: Typical Instrumental Parameters for GC-MS/MS and GC-TOFMS Analysis of this compound Derivatives

| Parameter | GC-MS/MS | GC-TOFMS | Reference |

| Derivatization | Ethoximation & Trimethylsilylation | Methoxyamine & MSTFA Silylation | nih.govmdpi.com |

| Injection Mode | Splitless (1 µL) | Splitless (1 µL) | nih.govacs.orgmdpi.com |

| Inlet Temperature | 220 °C | 260 °C | nih.govacs.orgmdpi.com |

| Carrier Gas | Helium (Constant Flow) | Helium (Constant Flow) | nih.govacs.orgmdpi.com |

| Temperature Program | 70°C (1 min), ramp to 310°C | 75°C (2 min), ramp to 300°C | nih.govacs.orgmdpi.com |

| Ionization Energy | 70 eV | 70 eV | nih.govacs.org |

| MS Resolution | Widest (2.5 m/z isolation) | ~8000 RFWHM | nih.gov |

| Acquisition Rate | 3.5 Hz | 20 spectra/second | nih.govnih.gov |

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly efficient and sensitive system for analyzing underivatized carbohydrates. mdpi.comwiley.com Carbohydrates, including this compound, are weak acids that can be separated as anions at high pH on specialized anion-exchange columns, such as the Dionex CarboPac series. wiley.comthermofisher.com

A major advantage of HPAEC-PAD is that it does not require derivatization, which simplifies sample preparation. mdpi.comcreative-biolabs.com The pulsed amperometric detector provides direct and highly sensitive detection of carbohydrates with excellent signal-to-noise ratios, achieving detection limits in the picomole range. mdpi.comcreative-biolabs.com The method has been fully validated for quantifying chitooligosaccharides and can separate GlcNAc from its epimer, N-acetylmannosamine. mdpi.comthermofisher.com This makes HPAEC-PAD a powerful tool for routine monitoring and research applications involving complex carbohydrate mixtures. wiley.comcreative-biolabs.com

Table 4: HPAEC-PAD Method Parameters for Chitooligosaccharide Analysis Including Glucosamine (B1671600)

| Parameter | Setting | Reference |

| Analytical Column | CarboPac-PA100 (4 × 250 mm) | mdpi.com |

| Guard Column | Dionex Amino Trap / CarboPac-PA20 | nih.gov |

| Mobile Phase | Isocratic 0.2 M NaOH-water (10:90, v/v) | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Detection | Pulsed Amperometric Detection (PAD) | mdpi.com |

| Detection Limits | 0.4–0.6 pmol | mdpi.com |

| Linear Range | 0.2 to 10 mg/L | mdpi.com |

Electrospray Ionization–Mass Spectrometry (ESI-MS)

Electrospray Ionization–Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the analysis of this compound and related compounds. It is a soft ionization method that allows for the analysis of large, non-volatile, and thermally labile molecules, which is characteristic of many biological compounds including GlcNAc. acs.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by a mass spectrometer.

This technique is particularly useful for studying noncovalent complexes. For instance, ESI-MS has been employed to investigate the interactions between the antibiotic cycloserine and this compound. karazin.ua The results of these studies showed the formation of stable noncovalent complexes between the two molecules in solution, which is significant for understanding the mechanism of action of this antibiotic, as it inhibits the biosynthesis of the bacterial cell wall, of which GlcNAc is a key component. karazin.ua The experiments revealed protonated molecular clusters of cycloserine with GlcNAc, such as [CYS•NAG•H]⁺ and [CYS•2NAG•H]⁺. karazin.ua

Furthermore, ESI-MS, often coupled with tandem mass spectrometry (MS/MS), is instrumental in the structural characterization of GlcNAc-containing oligosaccharides. High-resolution ESI-MS and MS/MS have been used to study cyclic N-substituted oligo-β-(1→6)-D-glucosamines. nih.gov The primary fragmentation pathway observed is the cleavage of the glycosidic bonds within the cycle. nih.gov In positive ion mode, collision-induced dissociation (CID) of protonated oligosaccharides predominantly yields B-fragments from glycosidic bond cleavage. acs.org The use of different ion activation methods and ion polarities can provide complementary structural information. For example, negative ion mode CID can produce abundant cross-ring cleavage fragments (A-fragments), which help in determining linkage positions. acs.org

Liquid chromatography coupled with ESI-MS/MS (LC-ESI-MS/MS) provides a rapid and sensitive method for the quantification of GlcNAc in various biological samples. This approach has been used for the rapid estimation of fungal biomass in soil by quantifying chitin-derived glucosamine. nih.gov It has also been applied to quantify N-acetylglucosamine in biotechnological cell samples, where chromatographic separation of isomers like N-acetylgalactosamine and N-acetylmannosamine is crucial due to their similar mass spectrometric properties. acs.org A study on multiple sclerosis patients used LC-MS/MS in negative mode to measure serum HexNAc (N-acetylhexosamine) levels. nih.gov

| Application of ESI-MS | Analyte(s) | Key Findings | Reference |

| Noncovalent Interaction Study | Cycloserine, this compound | Formation of stable [CYS•NAG•H]⁺ and [CYS•2NAG•H]⁺ complexes. | karazin.ua |

| Structural Elucidation | Cyclic N-substituted oligo-β-(1→6)-D-glucosamines | Main fragmentation is cleavage of glycosidic bonds. | nih.gov |

| Quantification in Soil | Chitin-derived glucosamine | Rapid estimation of fungal biomass. | nih.gov |

| Quantification in Cell Samples | N-acetylglucosamine and its isomers | Developed method for accurate absolute quantification. | acs.org |

| Clinical Biomarker Analysis | Serum HexNAc | Measured serum levels in multiple sclerosis patients. | nih.gov |

Optical Sensing and Fluorescent Probes for Enzyme Activity

The enzymatic activity of N-acetyl-β-D-hexosaminidases, which cleave terminal this compound residues, is a significant area of research with implications in various fields, including clinical diagnostics and cell biology. nih.gov Optical sensing methods, particularly those using chromogenic and fluorometric substrates, have been instrumental in these studies for over five decades. nih.govacs.org

Chromogenic and Fluorometric Substrates for N-Acetyl-beta-D-Hexosaminidases

N-acetyl-β-D-hexosaminidases (HEX), also referred to as N-acetyl-β-D-glucosaminidases (NAG), are enzymes that hydrolyze terminal N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-β-D-galactosamine (GalNAc) residues from various biomolecules. nih.govmdpi.com The activity of these enzymes is commonly assayed using synthetic substrates that release a colored (chromogenic) or fluorescent (fluorogenic) molecule upon enzymatic cleavage. nih.govresearchgate.net

Chromogenic Substrates:

A widely used chromogenic substrate is p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-NAG). nih.gov Upon hydrolysis by HEX, it releases p-nitrophenol, which can be detected by its absorbance at 400 nm. nih.gov While cost-effective, this assay can be prone to interference from other light-absorbing compounds in biological samples like urine. nih.gov To overcome this, chromogenic substrates that release dyes with longer wavelength absorption maxima have been developed. nih.govhelierscientific.com For example, 2-Methoxy-4-(2-nitrovinyl)-phenyl-2-acetamido-2-deoxy-β-D-glucopyranoside (MNP-GlcNAc) releases a red product at pH > 9.5, measured at 505 nm. helierscientific.com

Studies on a recombinant N-acetyl-β-d-hexosaminidase from Lactococcus lactis ssp. lactis IL1403 utilized pNP-GlcNAc and p-nitrophenyl N-acetyl-β-d-galactosamine (pNP-GalNAc) to characterize its activity. The enzyme showed activity on both substrates, with a Km of 2.56 mM and a kcat of 26.7 s−1 for pNP-GlcNAc. acs.orgnih.gov

Fluorometric Substrates:

Fluorometric assays generally offer higher sensitivity and are less susceptible to background absorption interference compared to colorimetric assays. nih.gov A common fluorogenic substrate is 4-methylumbelliferyl-N-acetyl-β-d-glucosaminide (4-MU-NAG). nih.gov Enzymatic cleavage releases 4-methylumbelliferone (B1674119), a fluorescent compound with an emission maximum at 460 nm. nih.govresearchgate.net However, the fluorescence of 4-methylumbelliferone is pH-dependent and can be less effective at the low pH found in lysosomes, the primary location of HEX activity. mdpi.comjst.go.jp

To address this, novel fluorogenic probes have been developed. For instance, substrates that release the highly fluorescent resorufin (B1680543) dye, which has a longer emission wavelength (598 nm), have been synthesized and shown to be rapidly cleaved by human HEX. nih.gov Another approach involves the development of naphthalimide-based activatable fluorescent probes. nih.gov One such probe, when cleaved by hexosaminidase, exhibits a significant color change from colorless to yellow and a fluorescence shift from blue to green. nih.govrsc.org These probes can be used for intracellular imaging of hexosaminidase activity. nih.gov Researchers have also designed specific fluorogenic substrates for human β-N-acetyl-D-hexosaminidase A (hHEXA) for cell-based assays, taking into account factors like membrane permeability. jst.go.jp

| Substrate Type | Example Substrate | Reporter Molecule | Detection Wavelength (nm) | Key Features | Reference |

| Chromogenic | p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-NAG) | p-nitrophenol | 400 (Absorbance) | Cost-effective, susceptible to interference. | nih.gov |

| Chromogenic | MNP-GlcNAc | Red product | 505 (Absorbance) | Longer wavelength detection, less interference. | helierscientific.com |

| Fluorogenic | 4-methylumbelliferyl-N-acetyl-β-d-glucosaminide (4-MU-NAG) | 4-methylumbelliferone | 460 (Emission) | High sensitivity, pH-dependent fluorescence. | nih.govresearchgate.net |

| Fluorogenic | Resorufin-based substrate | Resorufin | 598 (Emission) | Longer emission wavelength, rapid cleavage. | nih.gov |